2-Ethynylthiazole-4-carboxamide
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Overview
Description
2-Ethynylthiazole-4-carboxamide is a heterocyclic organic compound that features a thiazole ring with an ethynyl group at the 2-position and a carboxamide group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include refluxing in ethanol with a catalytic amount of glacial acetic acid for several hours .
Industrial Production Methods
Industrial production methods for 2-Ethynylthiazole-4-carboxamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Ethynylthiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted thiazoles, amines, and carboxylic acids, depending on the specific reaction and conditions used .
Scientific Research Applications
2-Ethynylthiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: It is used in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-Ethynylthiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The ethynyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
2-Methylthiazole: Used in flavor and fragrance industries.
4-Methylthiazole-5-carboxamide: Investigated for its potential as an anti-inflammatory agent.
Uniqueness
2-Ethynylthiazole-4-carboxamide is unique due to the presence of both the ethynyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H4N2OS |
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Molecular Weight |
152.18 g/mol |
IUPAC Name |
2-ethynyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C6H4N2OS/c1-2-5-8-4(3-10-5)6(7)9/h1,3H,(H2,7,9) |
InChI Key |
LBXDWQGVSWLUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=CS1)C(=O)N |
Origin of Product |
United States |
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